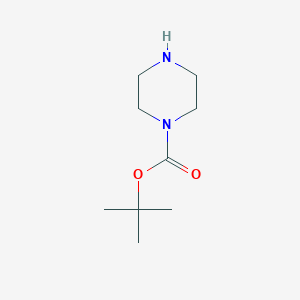

1-Boc-piperazine

Overview

Description

1-Boc-piperazine (tert-butyl piperazine-1-carboxylate) is a Boc (tert-butoxycarbonyl)-protected derivative of piperazine, widely employed as a versatile intermediate in organic synthesis and medicinal chemistry. Its Boc group serves as a temporary protective moiety for the secondary amine, enabling controlled functionalization of the piperazine ring while maintaining stability during reactions. This compound is commercially available and frequently utilized in nucleophilic substitutions, coupling reactions, and multi-step syntheses due to its high reactivity and compatibility with diverse reaction conditions . Post-synthetic deprotection of the Boc group under acidic conditions (e.g., trifluoroacetic acid) regenerates the free piperazine, which can be further derivatized for applications in drug discovery and materials science .

Preparation Methods

Direct Protection of Piperazine with Di-tert-Butyl Dicarbonate

Reaction Mechanism and Conditions

The most straightforward method involves the selective mono-Boc protection of piperazine using di-tert-butyl dicarbonate (BocO). Piperazine, a symmetrical diamine, reacts with BocO in a biphasic solvent system of methanol and water (1:1 v/v) at room temperature. Formic acid (0.21 mol per 0.12 mol piperazine) is added to protonate one amine group, enhancing selectivity for mono-Boc protection . A catalytic amount of acetamidine hydrochloride (0.0012 mol) accelerates the reaction, which completes within 2 hours . Gas chromatography (GC) monitors progress, with retention times of 4.3 min (piperazine), 11.6 min (this compound), and 17.4 min (1,4-bis-Boc-piperazine) .

Yield and Purification

This method achieves a yield of 98.6% with minimal bis-Boc byproduct formation . Post-reaction, the solvent is concentrated under reduced pressure, and the product is distilled at 165–175°C (5 mmHg) . The high yield is attributed to the optimized molar ratio of BocO (0.04 mol) to piperazine (0.12 mol), which limits overprotection.

Stepwise Synthesis from Diethanolamine

Three-Step Industrial Process

A patent (CN108033931B) outlines an alternative route starting from diethanolamine, avoiding costly anhydrous piperazine . The synthesis involves:

-

Chlorination : Diethanolamine reacts with thionyl chloride (3.25 mol per 1 mol diethanolamine) under reflux to form di(2-chloroethyl)amine .

-

Boc Protection : The chlorinated intermediate is treated with BocO (1.02 mol) in alkaline conditions (pH >10) using sodium carbonate, yielding bis(2-chloroethyl) carbamic acid tert-butyl ester .

-

Cyclization : Ammonia water (3.2 mol) induces cyclization at 60°C, forming this compound .

Performance Metrics

This method achieves a 94.3% yield with 99.42% purity after extraction with ethyl acetate and drying . Key advantages include:

-

Lower raw material costs (diethanolamine vs. piperazine).

-

Reduced byproduct formation due to pH-controlled Boc protection.

Comparative Analysis of Synthesis Routes

The direct method excels in efficiency, while the diethanolamine route offers economic benefits for large-scale production.

Optimization Strategies

Solvent and Catalyst Selection

-

Methanol-Water System : Enhances piperazine solubility and limits bis-Boc byproducts .

-

Formic Acid : Protonates piperazine to direct BocO to the less hindered amine .

-

Acetamidine Hydrochloride : Catalyzes the acylation step, reducing reaction time .

Temperature and pH Control

-

Cyclization Temperature : Maintaining 60°C during ammonia addition prevents byproducts like bis(2-chloroethyl)amine .

-

Alkaline Conditions (pH >10) : Ensures complete Boc protection and minimizes hydrolysis .

Analytical Techniques

Gas Chromatography (GC)

GC with flame ionization detection distinguishes this compound (11.6 min) from unreacted piperazine and bis-Boc derivatives .

High-Resolution Mass Spectrometry (HRMS)

HRMS verifies product identity and detects byproducts such as 1,4-bis-Boc-piperazine .

Challenges and Solutions

Byproduct Formation

-

Bis-Boc Byproduct : Mitigated by using sub-stoichiometric BocO (0.33 equiv) and formic acid .

-

Chloroacetic Acid Byproducts : In the diethanolamine route, chloroacetic acid (pK a = 2.87) is neutralized with sodium carbonate to prevent N-Boc deprotection .

Industrial-Scale Adaptations

-

Solvent Recycling : Ethyl acetate is recovered via reduced-pressure distillation, lowering costs .

-

Hazard Management : Thionyl chloride handling requires closed systems to prevent HCl gas release .

Emerging Trends

Recent patents emphasize greener solvents (e.g., acetonitrile) and catalytic systems (CuBr/1,1′-bi-2-naphthol) for tandem Boc protection and functionalization . Microwave-assisted reactions are also explored to reduce cyclization times .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in Buchwald-Hartwig amination reactions with aryl halides to form corresponding amine derivatives.

Coupling Reactions: It can be used in cross-coupling reactions with aryl iodides using catalysts like CuBr and bases such as potassium phosphate.

Common Reagents and Conditions

Buchwald-Hartwig Amination: This reaction typically involves the use of palladium catalysts and ligands, along with a base like cesium carbonate.

Cross-Coupling Reactions: These reactions often use copper catalysts and bases like potassium phosphate.

Major Products Formed

The major products formed from these reactions are monosubstituted piperazine derivatives, which are valuable intermediates in the synthesis of various bioactive molecules .

Scientific Research Applications

Chemical Synthesis Applications

1-Boc-piperazine serves as a crucial intermediate in synthesizing various biologically active compounds. Its versatility is evident in several key applications:

Synthesis of Piperazinyl Amides

This compound is integral to synthesizing piperazinyl amides, which are known for their biological activity. For instance, it has been used to synthesize amides of 18β-glycyrrhetinic acid through an amidation reaction that eliminates the need for solvents, thereby enhancing efficiency. This method yielded compound 8, an important intermediate in further synthetic processes .

Dual Receptor Affinities

Another significant application is in the synthesis of compounds with dual affinities for D2 and 5-HT1A receptors. In one study, researchers synthesized 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones using this compound. This involved coupling it with aryl halides followed by reductive amination with biaryl aldehydes, resulting in compounds with promising pharmacological properties for treating psychiatric disorders .

Case Study 1: Piperazinyl Amides

In a recent study, researchers synthesized a series of piperazinyl amides derived from 18β-glycyrrhetinic acid using this compound as a key intermediate. The process involved direct amidation without solvents, significantly increasing the efficiency of the reaction and yielding high-purity products .

Case Study 2: D2 and 5-HT1A Receptor Binding

A study focused on developing new ligands for dual D2 and 5-HT1A receptor binding utilized this compound to create a library of derivatives. These compounds were evaluated for their pharmacological activity, demonstrating that structural modifications around the piperazine ring could enhance receptor affinity and selectivity .

Additional Applications

This compound is also used in:

Mechanism of Action

The mechanism of action of tert-butyl piperazine-1-carboxylate involves its role as a protecting group. By temporarily masking the reactive sites on piperazine, it allows for selective reactions to occur at other positions on the molecule. This enables the synthesis of complex molecules with high precision . The molecular targets and pathways involved depend on the specific application and the nature of the bioactive compounds being synthesized .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Table 1: Comparative Reactivity of Piperazine Derivatives in Key Reactions

Key Findings :

- Superior Nucleophilicity: this compound outperforms unprotected piperazines (e.g., 1-(2-hydroxyethyl)piperazine) in nucleophilic reactions due to its stabilized amine and reduced side reactions. For instance, it achieves 95% yield in aminolysis reactions under optimized acetonitrile reflux conditions .

- Deprotection Flexibility : Unlike 1-pyrimidylpiperazine or arylpiperazines, the Boc group in this compound is readily cleaved under mild acidic conditions, enabling post-synthetic modifications critical for drug candidates .

- Conformational Stability : In contrast to 2-oxopiperazine, which exhibits hindered rotation and dual NMR peaks due to conformational isomers, this compound provides cleaner spectral data, simplifying structural validation .

Structural and Functional Versatility

Table 2: Functionalization Potential of Piperazine Derivatives

Key Findings :

- Diverse Pharmacophores : this compound serves as a precursor for bioactive molecules such as MDM2 inhibitors (e.g., 57RS) and SARS-CoV-2 antivirals, where its Boc group ensures precise control over regioselectivity .

- SAR Compatibility : Compared to rigid analogues like 1-(3-chlorophenyl)piperazine, this compound enables systematic structure-activity relationship (SAR) studies through stepwise deprotection and functionalization .

Stability and Commercial Accessibility

- Chemical Stability : this compound demonstrates superior stability in storage and reaction media compared to hygroscopic or oxidation-prone derivatives like 1-(2-hydroxyethyl)piperazine .

- Commercial Availability: Unlike non-commercial arylpiperazines, which require laborious syntheses, this compound is readily available, reducing production timelines .

Biological Activity

1-Boc-piperazine (N-Boc-piperazine) is a significant compound in medicinal chemistry, primarily recognized for its role as an intermediate in the synthesis of various biologically active molecules. This article explores the biological activity of this compound, focusing on its applications, synthesis methods, and relevant research findings.

General Overview

This compound is a piperazine derivative where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. This modification enhances its stability and reactivity in various chemical reactions. The compound is crucial in synthesizing piperazinyl amides and derivatives that exhibit significant pharmacological properties, particularly in targeting neurotransmitter receptors.

Synthesis Methods

The traditional synthesis of this compound involves the reaction of anhydrous piperazine with di-tert-butyl carbonate. However, recent advancements have introduced more efficient synthetic routes using diethylamine as a starting material, which includes chlorination, Boc protection, and cyclization. This method has demonstrated yields exceeding 93.5%, improved purity, and reduced environmental impact, making it suitable for industrial applications .

Table 1: Comparison of Synthesis Methods for this compound

| Method | Yield (%) | Purity | Environmental Impact |

|---|---|---|---|

| Traditional (Di-tert-butyl carbonate) | Low | Moderate | High |

| Advanced (Diethylamine route) | >93.5 | High | Low |

1. Synthesis of Piperazinyl Amides

This compound is integral in synthesizing piperazinyl amides, particularly those derived from bioactive compounds such as 18β-glycyrrhetinic acid. In a study, amidation reactions involving this compound yielded high-efficiency results without the need for solvents, demonstrating its utility in producing compounds with significant biological activity .

Case Study: Amidation Reaction

- Reactants : this compound and 3-acetyl-18β-glycyrrhetinic acid

- Conditions : Heated at 130°C

- Yield : Virtually quantitative yield of the target compound

2. Dual Receptor Affinities

Research has highlighted the role of this compound in synthesizing compounds with dual affinities for D2 and 5-HT1A receptors. For instance, derivatives synthesized from this compound have shown promising pharmacological profiles suitable for treating psychiatric disorders . The coupling reactions between aryl halides and this compound facilitate the development of novel therapeutic agents.

Table 2: Biological Activity of Selected Derivatives

| Compound ID | D2 Receptor EC50 (nmol/L) | 5-HT1A Receptor EC50 (nmol/L) | Activity Type |

|---|---|---|---|

| Compound 7b | 0.9 | 2.3 | Agonist |

| Compound 34c | 3.3 | 1.4 | Agonist |

Structure-Activity Relationship Studies

The versatility of this compound extends to structure-activity relationship (SAR) studies aimed at optimizing receptor binding affinities. By modifying substituents on the piperazine ring, researchers can assess how these changes affect interactions with D2 and 5-HT1A receptors. Such studies are crucial for developing more effective drugs with fewer side effects .

Q & A

Basic Research Questions

Q. How is 1-Boc-piperazine employed in amine protection strategies during multi-step synthesis?

this compound is widely used to protect secondary amines via amidation or coupling reactions. For example, in the synthesis of MDM2 inhibitors, it was coupled with carboxylic acids using HATU and triethylamine (Et₃N) in dichloromethane (DCM), achieving yields of 57–95% . Key considerations include:

- Reagent ratios : A 1:1.5 molar ratio of substrate to this compound often suffices, but excess reagent (2.5 equivalents) may be required for complete conversion in sterically hindered systems .

- Solvent selection : Acetonitrile at reflux temperature was optimal for aminolysis reactions, minimizing side products .

Q. What analytical challenges arise when characterizing this compound derivatives, and how are they resolved?

Double peaks in ¹H/¹³C NMR spectra are common due to hindered rotation around the N4-C9 bond in derivatives like 57RS. Conformational analysis (e.g., via computational modeling or variable-temperature NMR) can identify low-energy conformers (e.g., anti-parallel vs. parallel orientations of substituents) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of N-Boc deprotection in piperazine derivatives?

Deprotection of the Boc group is typically achieved using HCl (5 N aqueous) or trifluoroacetic acid (TFA). For acid-sensitive substrates, HCl in dioxane at room temperature preserves the integrity of adjacent functional groups (e.g., esters or amides) . Comparative studies show:

- Efficiency : TFA in DCM achieves rapid deprotection (<2 hours) but may degrade acid-labile moieties.

- Byproduct mitigation : Controlled stoichiometry (1:1 HCl-to-substrate ratio) minimizes over-acidification .

Q. What strategies optimize the synthesis of hindered piperazinyl amides using this compound?

Steric hindrance in bulky substrates (e.g., 18β-glycyrrhetinic acid derivatives) requires:

- Activating agents : EDCl/HOBt outperforms DCC in minimizing racemization during amidation .

- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance solubility of hydrophobic intermediates .

- Reaction monitoring : TLC or LC-MS detects unconverted intermediates, enabling real-time adjustments .

Q. How can conformational dynamics of this compound derivatives impact biological activity?

Conformational isomers (e.g., axial vs. equatorial Boc group orientations) may alter binding affinity to targets like MDM2. Techniques to address this include:

- Crystallography : Resolving solid-state structures of intermediates (e.g., piperazinyl amides) .

- Molecular dynamics simulations : Predicting dominant conformers in solution .

Q. What catalytic systems are effective for N-arylation of this compound with aryl halides?

Buchwald–Hartwig amination protocols using Pd(OAc)₂/CyJohnPhos/NaOtBu enable coupling with aryl triflates. Key parameters:

- Ligand selection : Bulky phosphine ligands (e.g., CyJohnPhos) suppress β-hydride elimination .

- Temperature : Microwave-assisted heating (170–180°C) reduces reaction times (<1 hour) .

Q. Troubleshooting Common Experimental Issues

Q. Why do Boc-protected intermediates exhibit poor solubility, and how is this resolved?

Low solubility in non-polar solvents (e.g., DCM) often arises from crystallinity of the Boc group. Solutions include:

- Co-solvent systems : DCM/THF (3:1) improves dissolution without compromising reactivity .

- Sonication : Brief sonication (10–15 minutes) disrupts crystalline aggregates .

Q. How are byproducts minimized in piperazinyl amide synthesis?

Common byproducts (e.g., acetylated derivatives) form via esterification of free hydroxyl groups. Mitigation strategies:

Properties

IUPAC Name |

tert-butyl piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXPZXBSDSIRCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Record name | 1-boc-piperazine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205884 | |

| Record name | N-t-Butoxycarbonylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57260-71-6 | |

| Record name | N-BOC-Piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57260-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl piperazine-1-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057260716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-t-Butoxycarbonylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL PIPERAZINE-1-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LBC2X3S28C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.